

Preparation of Rimiducid Stock Solutions: Application Notes and Protocols

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Compound of Interest

Compound Name: *Rimiducid*

Cat. No.: *B1665582*

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Abstract

Rimiducid (also known as AP1903) is a synthetic, lipid-permeable homodimerizer that serves as a key component in chemically inducible dimerization (CID) systems.[1] It is instrumental in controlling the activity of genetically engineered cells, particularly in the context of cell-based therapies like CAR-T, by inducing dimerization and subsequent activation of modified signaling proteins such as inducible caspase-9 (iCasp9) for a safety switch or inducible MyD88/CD40 (iMC) for enhanced T-cell activation.[2][3] Proper preparation of **Rimiducid** stock solutions is critical for the accuracy and reproducibility of experiments. This document provides detailed protocols for the preparation, storage, and handling of **Rimiducid** stock solutions for both in vitro and in vivo applications.

Physicochemical Properties and Solubility

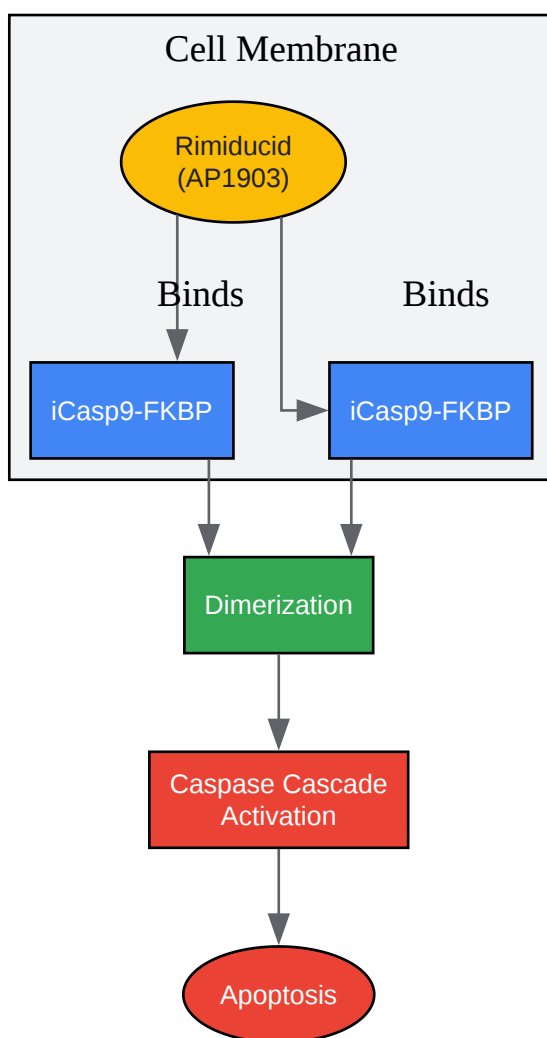
Rimiducid is a large molecule with a molecular weight of 1411.65 g/mol.[4] It is practically insoluble in water but exhibits good solubility in organic solvents.[4] It is essential to use fresh, anhydrous solvents to ensure maximum solubility, as moisture can reduce the solubility of the compound.

Table 1: Solubility and Storage of **Rimiducid**

Parameter	Value	Reference
Molecular Weight	1411.65 g/mol	
Appearance	Powder	
Solubility (DMSO)	≥ 48 mg/mL	
100 mg/mL (70.84 mM)		
Solubility (Ethanol)	100 mg/mL	
120.58 mg/mL (85.42 mM)		
Solubility (Water)	Insoluble	
0.000397 mg/mL		
Storage (Powder)	-20°C for up to 3 years	
4°C for up to 2 years		
Storage (Stock Solution)	-80°C for up to 1 year	
-20°C for up to 1 month		

Mechanism of Action: Inducible Dimerization

Rimiducid functions by binding to a specifically engineered drug-binding domain, typically a variant of the human FK506-binding protein (FKBP), such as F36V. This binding event induces the dimerization of the fusion proteins containing this domain. In the context of a safety switch in CAR-T cell therapy, the inducible caspase-9 (iCasp9) protein contains this FKBP variant. Upon administration of **Rimiducid**, two iCasp9 molecules are brought into close proximity, leading to their dimerization, activation, and subsequent initiation of the apoptotic cascade, resulting in the rapid elimination of the modified T cells.



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Caption: **Rimiducid**-induced dimerization and activation of iCasp9.

Experimental Protocols

Preparation of Rimiducid Stock Solution for In Vitro Experiments

This protocol describes the preparation of a 10 mM **Rimiducid** stock solution in DMSO.

Materials:

- **Rimiducid** powder

- Anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Calibrated pipettes

Procedure:

- Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet, to prevent contamination.
- Weighing: Accurately weigh the desired amount of **Rimiducid** powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 1.412 mg of **Rimiducid** (Molecular Weight = 1411.65 g/mol).
- Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the **Rimiducid** powder. For a 10 mM stock, add 1 mL of DMSO for every 1.412 mg of **Rimiducid**.
- Mixing: Vortex the solution until the **Rimiducid** is completely dissolved. Gentle warming to 37°C for a short period may aid dissolution if necessary.
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).

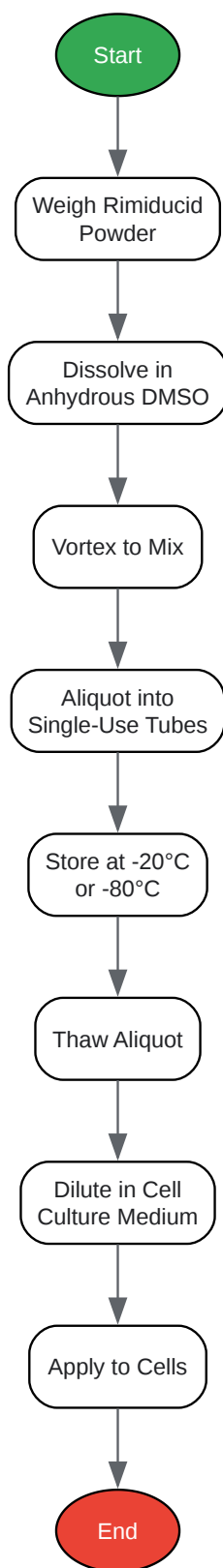
Table 2: Example Volumes for Preparing **Rimiducid** Stock Solutions in DMSO

Desired Concentration	Mass of Rimiducid for 1 mL
1 mM	1.412 mg
5 mM	7.058 mg
10 mM	14.12 mg
50 mM	70.58 mg

Preparation of Working Solutions for In Vitro Cell-Based Assays

Procedure:

- Thawing: Thaw a single aliquot of the **Rimiducid** stock solution at room temperature.
- Dilution: Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. It is recommended to perform serial dilutions to achieve low nanomolar concentrations. To minimize solvent toxicity, ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, with 0.1% being preferable.
- Application: Add the diluted **Rimiducid** solution to the cell cultures. An EC₅₀ of approximately 0.1 nM has been reported for inducing apoptosis in cells expressing dimerizer-dependent Fas constructs. For in vitro killing assays with CAR-T cells, concentrations ranging from 0.1 nM to 10 nM are often used.



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Caption: Workflow for preparing **Rimiducid** for in vitro use.

Preparation of Rimiducid Formulation for In Vivo Experiments

This protocol provides an example of a formulation for intravenous (i.v.) administration in mice. Formulations should be prepared fresh before each use.

Materials:

- **Rimiducid** stock solution in DMSO (e.g., 50 mg/mL)
- PEG300
- Tween 80
- Sterile water for injection or saline
- Sterile tubes and syringes

Procedure for a 1 mL Working Solution:

- Initial Dilution: In a sterile tube, add 50 μ L of a 50 mg/mL clear **Rimiducid** stock solution in DMSO to 400 μ L of PEG300.
- Mixing: Mix thoroughly until the solution is clear.
- Addition of Surfactant: Add 50 μ L of Tween 80 to the mixture and mix again until clear.
- Final Dilution: Add 500 μ L of sterile water for injection or saline to bring the total volume to 1 mL. Mix gently to ensure homogeneity. The solution should be used immediately for optimal results.

Another formulation for intraperitoneal (i.p.) or intravenous (i.v.) injection involves diluting the DMSO stock in corn oil. For example, add 50 μ L of a 50 mg/mL clear DMSO stock solution to 950 μ L of corn oil and mix evenly. This solution should also be used immediately.

Table 3: Example In Vivo Dosing and Formulation

Application	Animal Model	Dose Range	Formulation Example	Reference
CAR-T Cell Elimination	Mice	0.01 - 10 mg/kg (i.v.)	Rimiducid in DMSO/PEG300/Tween80/Water	
GoCAR-T Activation	Mice	1 - 5 mg/kg (i.p.)	Rimiducid in DMSO/Corn Oil or other suitable vehicle	
GVHD Control	Human	0.4 mg/kg (i.v. infusion)	Clinical grade formulation	

Quality Control and Best Practices

- **Solvent Quality:** Always use high-purity, anhydrous solvents to prepare stock solutions. Moisture can significantly impact the solubility and stability of **Rimiducid**.
- **Avoid Freeze-Thaw Cycles:** Aliquoting stock solutions into single-use volumes is crucial to maintain the integrity and activity of the compound.
- **Fresh Preparations:** For in vivo studies, it is highly recommended to prepare the final dosing solution fresh on the day of administration.
- **Solubility Check:** After dissolution, visually inspect the solution to ensure there are no precipitates. If precipitates are observed, gentle warming and vortexing may be required.
- **Negative Controls:** In all experiments, include a vehicle control (the solvent mixture without **Rimiducid**) to account for any effects of the solvent on the experimental system.

By following these detailed protocols and application notes, researchers can ensure the consistent and effective use of **Rimiducid** in their experiments, leading to reliable and reproducible results.

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